molecular formula C24H22N2O3 B5055803 5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B5055803
M. Wt: 386.4 g/mol
InChI Key: MGNCWMZKPRYJJK-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo-benzoxazine scaffold. The core structure consists of a pyrazole fused to a benzoxazine ring, with substituents at the 5- and 2-positions influencing its physicochemical and biological properties. This compound is of interest in medicinal chemistry due to the versatility of its scaffold for drug discovery, particularly in targeting neurological and inflammatory pathways .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-27-22-13-12-17(14-23(22)28-2)24-26-20(18-10-6-7-11-21(18)29-24)15-19(25-26)16-8-4-3-5-9-16/h3-14,20,24H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNCWMZKPRYJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-c][1,3]benzoxazine derivatives exhibit significant structural diversity, primarily through substitutions at the 5- and 2-positions.

Structural and Physicochemical Comparison

Compound Name (Substituents) 5-Position Substituent 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Modifications/Effects
Target Compound (hypothetical) 3,4-Dimethoxyphenyl Phenyl C₂₅H₂₂N₂O₃* ~410.45* Methoxy groups enhance lipophilicity and electron-donating capacity, potentially improving membrane permeability .
5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-... 3,4-Dimethoxyphenyl 4-Methoxyphenyl C₂₅H₂₄N₂O₄ 416.48 Additional methoxy group increases polarity and hydrogen-bonding potential, possibly reducing bioavailability compared to the target compound .
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-... 1,3-Benzodioxol-5-yl Phenyl C₂₄H₁₈BrN₂O₃ 477.32 Bromine atom introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity but reduce solubility .
5-(3-Nitrophenyl)-2-phenyl-... 3-Nitrophenyl Phenyl C₂₃H₁₈N₄O₃ 410.42 Nitro group increases electrophilicity and reactivity, potentially improving enzyme inhibition but raising toxicity concerns .
5-(4-Ethoxyphenyl)-2-phenyl-... 4-Ethoxyphenyl Phenyl C₂₅H₂₄N₂O₃ 400.47 Ethoxy group enhances lipophilicity compared to methoxy analogs, possibly improving CNS penetration .
9-Bromo-2-(4-methylphenyl)-5-(3-pyridyl)-... 3-Pyridyl 4-Methylphenyl C₂₃H₁₉BrN₄O 463.33 Pyridyl substitution introduces hydrogen-bonding sites, potentially improving target selectivity (e.g., kinase inhibition) .

*Hypothetical values inferred from analogs.

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